molecular formula C11H14N2O5S B14069255 Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate CAS No. 10265-44-8

Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate

Cat. No.: B14069255
CAS No.: 10265-44-8
M. Wt: 286.31 g/mol
InChI Key: YZRCRCCSEYCNKV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate typically involves the reaction of ethyl acetoacetate with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-phenylpropanoate
  • Ethyl 3-oxo-3-(phenylamino)propanoate
  • Ethyl 3-oxo-3-(dimethylamino)propanoate

Uniqueness

Ethyl 3-oxo-3-((4-sulfamoylphenyl)amino)propanoate is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and other biological targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-2-18-11(15)7-10(14)13-8-3-5-9(6-4-8)19(12,16)17/h3-6H,2,7H2,1H3,(H,13,14)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCRCCSEYCNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542919
Record name Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10265-44-8
Record name Ethyl 3-oxo-3-(4-sulfamoylanilino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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